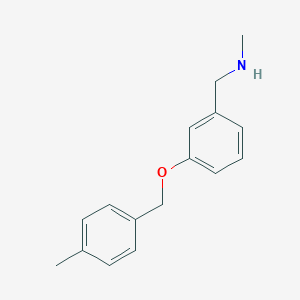SULFANYL]ETHYL})AMINE](/img/structure/B502439.png)
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with dimethoxy groups and a phenyl-tetraazolyl-sulfanyl ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first substituted with dimethoxy groups through a reaction with appropriate reagents.
Introduction of the Tetraazolyl Group: The phenyl-tetraazolyl group is introduced via a nucleophilic substitution reaction.
Coupling with Ethylamine: The final step involves coupling the benzyl intermediate with ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- N-(3,4-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Uniqueness
[(3,4-DIMETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dimethoxybenzyl and phenyl-tetraazolyl-sulfanyl groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H21N5O2S |
|---|---|
Poids moléculaire |
371.5g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21N5O2S/c1-24-16-9-8-14(12-17(16)25-2)13-19-10-11-26-18-20-21-22-23(18)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3 |
Clé InChI |
WFYCFKCKGLIRRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
![1-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502357.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502360.png)
![2-methoxy-N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B502361.png)
![1-(4-{5-[(Tert-butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502362.png)
![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)

![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B502365.png)
![1-({3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502366.png)
![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B502374.png)
![2-[2-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B502375.png)
![2-[4-Chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502377.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502379.png)
